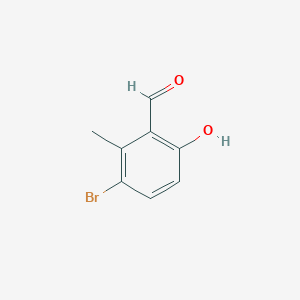

3-Bromo-6-hydroxy-2-methylbenzaldehyde

Description

Overview of Benzaldehyde (B42025) Derivatives in Chemical Synthesis

Benzaldehyde and its derivatives are workhorses in synthetic organic chemistry. The aldehyde functional group is highly reactive and participates in a multitude of chemical transformations. It is an electrophilic center, readily attacked by nucleophiles, which is the basis for many of its key reactions.

Key reactions involving benzaldehyde derivatives include:

Nucleophilic Addition: Aldehydes readily undergo addition reactions with a wide range of nucleophiles. ncert.nic.in

Condensation Reactions: They are crucial substrates in condensation reactions like the Aldol (B89426) condensation, Knoevenagel condensation, and the formation of Schiff bases through reaction with amines. chemicalbook.comanalis.com.my These reactions are fundamental for building larger, more complex molecular architectures.

Oxidation and Reduction: The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to different classes of compounds. wikipedia.org

Heterocycle Synthesis: Substituted benzaldehydes are key starting materials for the synthesis of various heterocyclic compounds, such as pyrazoles and benzimidazoles, which are common scaffolds in medicinal chemistry. chemicalbook.comnist.gov

Named Reactions: They are central to numerous classic organic reactions, including the Wittig reaction for alkene synthesis, the Cannizzaro reaction for disproportionation, and the Perkin reaction for producing cinnamic acid derivatives. wikipedia.orgcdnsciencepub.com

The versatility of benzaldehyde derivatives makes them essential intermediates in multi-step syntheses. Modern synthetic strategies often focus on developing efficient, one-pot procedures for creating highly functionalized benzaldehydes to streamline the production of complex target molecules. acs.orgrug.nl

Significance of Halogenated and Hydroxylated Aromatic Aldehydes

The presence of both halogen and hydroxyl substituents on a benzaldehyde ring, as seen in 3-Bromo-6-hydroxy-2-methylbenzaldehyde, introduces specific functionalities that are highly significant in chemical synthesis and molecular design.

Halogenation , the introduction of a halogen atom like bromine, serves several purposes:

Synthetic Handle: The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This is a powerful tool for molecular elaboration.

Modulation of Physicochemical Properties: Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comresearchgate.net This is a common strategy in drug discovery to fine-tune the properties of a lead compound. researchgate.net

Directing Group: The electronic effect of the halogen can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions.

Hydroxylation , the presence of a hydroxyl (-OH) group, also imparts critical features:

Directing Effect: The hydroxyl group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitutions.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing intermolecular interactions, crystal packing, and solubility. In many hydroxybenzaldehydes, it can form a strong intramolecular hydrogen bond with the adjacent aldehyde oxygen, which affects the conformation and reactivity of the molecule. nih.gov

Acidity: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile.

Biological Activity: The hydroxyl group is a key feature in many biologically active molecules, contributing to binding interactions with enzymes and receptors. mdpi.com Substituted 2-hydroxy-benzaldehydes, also known as salicylaldehydes, are known to possess antimicrobial and antioxidant properties. mdpi.com

The combination of these groups on a single aromatic ring creates a multifunctional platform for synthesizing a diverse range of complex molecules with tailored properties.

Current Research Landscape for Related Chemical Structures

The research landscape for substituted benzaldehydes is vibrant and focused on several key areas. A major thrust is the development of novel and efficient synthetic methodologies to access polysubstituted benzaldehydes. This includes one-pot reactions and tandem reaction sequences that improve efficiency and reduce waste. acs.orgchemeo.com There is also significant interest in the late-stage functionalization of complex molecules, where a benzaldehyde moiety can be introduced or modified. researchgate.net

In the realm of medicinal chemistry, substituted benzaldehydes are continuously explored as key intermediates for the synthesis of new therapeutic agents. For instance, halogenated hydroxybenzaldehydes are used as precursors for compounds with potential anticancer and antiviral activities. nih.gov Research has shown that substituted benzaldehydes can be designed to modulate the function of proteins and enzymes. researchgate.net For example, 5-Bromo-2-hydroxybenzaldehyde is a precursor in the synthesis of Schiff's bases with antibacterial properties and organotin complexes with potential anticancer activity. researchgate.net Similarly, other bromo-hydroxybenzaldehyde derivatives are utilized in the synthesis of inhibitors for enzymes like PDE4 and cell growth inhibitors.

The study of the biological activities of halogenated compounds, many of which are derived from marine organisms, is an active field. nih.govnih.gov These studies often reveal novel molecular structures with potent antibacterial, antifungal, and anticancer properties, driving further synthetic efforts to create analogues. researchgate.netnih.gov The insights gained from these related structures help to inform the potential applications and research directions for less-studied compounds like this compound.

Data on Related Substituted Benzaldehydes

To provide context for the properties of this compound, the following tables summarize data for structurally similar compounds.

Table 1: Physicochemical Properties of Selected Benzaldehyde Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Benzaldehyde | 100-52-7 | C₇H₆O | 106.12 |

| 3-Bromo-2-methylbenzaldehyde (B1279399) | 83647-40-9 | C₈H₇BrO | 199.04 |

| 2-Bromo-5-hydroxybenzaldehyde | 2973-80-0 | C₇H₅BrO₂ | 201.02 |

| 3-Bromo-4-hydroxybenzaldehyde (B1265673) | 2973-78-6 | C₇H₅BrO₂ | 201.02 |

| 5-Bromo-2-hydroxy-3-methylbenzaldehyde | 33172-56-4 | C₈H₇BrO₂ | 215.04 |

| 3-Bromo-2-hydroxy-5-methylbenzaldehyde | 33172-54-2 | C₈H₇BrO₂ | 215.05 |

Data sourced from multiple chemical databases and publications. wikipedia.orgnist.govchemicalbook.comchemicalbook.comscbt.comoakwoodchemical.com

Table 2: Synthesis and Yield of Selected Bromo-Benzaldehyde Derivatives

| Product | Starting Material(s) | Reagents and Conditions | Yield (%) | Reference |

| 3-Bromo-2-methylbenzaldehyde | (3-Bromo-2-methylphenyl)methanol (B1336436) | Manganese(IV) oxide, dichloromethane, overnight | ~78% | chemicalbook.com |

| 2-Bromo-5-hydroxybenzaldehyde | 2-Bromo-5-methoxybenzaldehyde | Boron tribromide, dichloromethane, 0-25°C, 3h | 90.9% | chemicalbook.com |

| 5-Bromo-2-hydroxy-3-methylbenzaldehyde | 2-Hydroxy-3-methylbenzaldehyde | Bromine, acetic acid | >89% | |

| 4-Hydroxy-3-bromobenzaldehyde | 4-Hydroxybenzaldehyde | Bromine, chloroform, 0°C | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-hydroxy-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-6(4-10)8(11)3-2-7(5)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSFTNVHSLJTCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577021 | |

| Record name | 3-Bromo-6-hydroxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137644-94-1 | |

| Record name | 3-Bromo-6-hydroxy-2-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137644-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-hydroxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-6-hydroxy-2-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 6 Hydroxy 2 Methylbenzaldehyde

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-Bromo-6-hydroxy-2-methylbenzaldehyde identifies several logical disconnections to deduce potential starting materials. The primary disconnections are of the carbon-bromine bond, the carbon-hydroxyl bond, and the formyl group.

Disconnection of the C-Br bond: This leads back to 6-hydroxy-2-methylbenzaldehyde as a potential precursor, which could undergo electrophilic bromination.

Disconnection of the C-OH bond: This suggests 3-bromo-2-methylbenzaldehyde (B1279399) as an intermediate, which would then require a hydroxylation step.

Disconnection of the C-CHO bond: This points towards a substituted phenol (B47542), such as 2-bromo-5-methylphenol, which could be formylated.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical Synthetic Routes

Several classical synthetic approaches can be envisioned for the preparation of this compound, leveraging well-established organic reactions.

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.cawikipedia.orgorganic-chemistry.org In this approach, a directing metalation group (DMG) guides the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then react with an electrophile. wikipedia.org

For the synthesis of this compound, a plausible DoM strategy would commence with a suitably protected 2-bromo-5-methylphenol. The hydroxyl group, protected as a potent DMG such as a methoxymethyl (MOM) ether or a diethylcarbamate, can direct lithiation to the C6 position. Subsequent reaction with a formylating agent, like N,N-dimethylformamide (DMF), would introduce the aldehyde group. A final deprotection step would then yield the target compound. The hierarchy of directing groups is a critical consideration in designing such a synthesis, with carbamate (B1207046) groups often exhibiting strong directing ability. uwindsor.caorganic-chemistry.org

Table 1: Proposed Directed Ortho-Metalation (DoM) Route

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Bromo-5-methylphenol | MOMCl, DIPEA, DCM | 1-Bromo-4-methyl-2-(methoxymethoxy)benzene |

| 2 | 1-Bromo-4-methyl-2-(methoxymethoxy)benzene | n-BuLi, THF, -78 °C; then DMF | 3-Bromo-6-(methoxymethoxy)-2-methylbenzaldehyde |

| 3 | 3-Bromo-6-(methoxymethoxy)-2-methylbenzaldehyde | HCl (aq), THF | This compound |

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution is a fundamental method for introducing functional groups onto an aromatic ring. A potential route to this compound involves the direct bromination of 2-hydroxy-6-methylbenzaldehyde. adventchembio.comchemspider.comnih.gov In this scenario, the directing effects of the substituents on the aromatic ring are paramount. The hydroxyl group is a strongly activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director. The powerful activating effect of the hydroxyl group will dominate, directing the incoming electrophile primarily to the positions ortho and para to it.

Given that the desired product is the 3-bromo isomer (ortho to the hydroxyl group and meta to the aldehyde), this approach is theoretically viable. The reaction would likely be carried out using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. Careful control of reaction conditions would be necessary to favor monosubstitution and to potentially influence the regioselectivity.

Table 2: Proposed Electrophilic Bromination Route

| Starting Material | Brominating Agent | Solvent | Expected Major Product |

| 2-Hydroxy-6-methylbenzaldehyde | N-Bromosuccinimide (NBS) | Acetonitrile | This compound |

| 2-Hydroxy-6-methylbenzaldehyde | Bromine (Br₂) | Acetic Acid | This compound |

Multi-Step Synthesis from Precursors

A multi-step synthesis allows for a more controlled construction of the target molecule by building up the functionality in a stepwise manner.

This approach would begin with the synthesis of 3-bromo-2-methylbenzaldehyde. chemicalbook.comuni.lunih.govchembk.com This intermediate can be prepared from (3-bromo-2-methylphenyl)methanol (B1336436) through oxidation with an agent like manganese (IV) oxide. chemicalbook.com The synthesis of the starting alcohol itself can be achieved from the corresponding bromotoluene derivative.

The introduction of a hydroxyl group onto the brominated intermediate, 3-bromo-2-methylbenzaldehyde, presents a significant challenge. Direct hydroxylation of an aromatic ring is often difficult. However, modern catalytic methods offer potential solutions. For instance, a palladium-catalyzed ortho C-H hydroxylation of benzaldehydes has been reported, which utilizes a transient directing group to achieve regioselectivity. acs.org This methodology could potentially be adapted for the hydroxylation of 3-bromo-2-methylbenzaldehyde at the C6 position. This would likely involve the in-situ formation of an imine with an amino acid-derived ligand, which then directs the palladium catalyst to the ortho C-H bond for subsequent oxidation to a hydroxyl group.

Oxidation/Reduction Sequences for Aldehyde Functionalization

The introduction of the aldehyde functional group onto the pre-existing 3-bromo-2-methylphenol (B2813115) scaffold, or a related precursor, is a critical step in the synthesis of this compound. This is typically achieved through carefully controlled oxidation or reduction reactions.

Oxidation of Alcohols: A common and direct method involves the oxidation of the corresponding primary alcohol, (3-Bromo-6-hydroxy-2-methylphenyl)methanol. While a specific procedure for this exact compound is not widely detailed, analogous transformations are well-documented. For instance, the oxidation of (3-Bromo-2-methylphenyl)methanol to 3-bromo-2-methylbenzaldehyde is effectively carried out using manganese (IV) oxide (MnO₂) in a chlorinated solvent like dichloromethane. chemicalbook.com This method is advantageous as it is generally selective for primary benzylic alcohols, minimizing over-oxidation to the carboxylic acid.

Oxidation of Methyl Groups: Alternatively, the aldehyde can be generated directly from the oxidation of a methyl group on the aromatic ring. The synthesis of the related 3-bromo-4-hydroxybenzaldehyde (B1265673) from 2-bromo-4-methylphenol (B149215) has been achieved through an oxidation reaction. google.com This process utilizes oxygen or oxygen-enriched air in the presence of a cobalt salt catalyst and a solid base within an alcoholic solvent. google.com Applying this to a 2-bromo-3-methylphenol (B1266947) precursor would be a potential route to the target molecule.

Reduction of Carboxylic Acid Derivatives: A different strategy involves the reduction of a more oxidized precursor, such as a 3-bromo-6-hydroxy-2-methylbenzoic acid derivative. Direct reduction of carboxylic acids to aldehydes is challenging, therefore they are typically converted into more easily reducible derivatives like esters, acid chlorides, or Weinreb amides. The reduction of a Weinreb amide (N-methoxy-N-methylamide) using a hydride reagent like lithium aluminum hydride (LiAlH₄) at low temperatures is a highly effective method for synthesizing aldehydes, as seen in the preparation of 3-bromo-2-methylbenzaldehyde from 3-bromo-N-methoxy-2,N-dimethyl-benzamide. chemicalbook.com This approach prevents over-reduction to the alcohol.

Table 1: Comparative Oxidation/Reduction Reactions for Benzaldehyde (B42025) Synthesis

| Precursor | Reagent(s) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (3-Bromo-2-methylphenyl)methanol | Manganese (IV) oxide, Dichloromethane | 3-Bromo-2-methylbenzaldehyde | ~78 | chemicalbook.com |

| 3-bromo-N-methoxy-2,N-dimethyl-benzamide | Lithium aluminum hydride, THF | 3-Bromo-2-methyl-benzaldehyde | 96 | chemicalbook.com |

| 2-bromo-4-methylphenol | O₂, Cobalt salt catalyst, Solid base | 3-bromo-4-hydroxybenzaldehyde | >90 | google.com |

Formation of the Aromatic Ring System (If Applicable from Non-Aromatic Precursors)

The synthesis of this compound typically commences from a pre-existing, substituted aromatic ring. Methodologies involving the de novo construction of the specific 1-bromo-4-hydroxy-2-(hydroxymethyl)-3-methylbenzene pattern from non-aromatic or acyclic precursors are not commonly employed for this type of compound. The complexity of achieving the required regioselectivity for the four different substituents makes such an approach synthetically inefficient compared to the functionalization of commercially available or readily synthesized phenols or toluenes. Therefore, synthetic strategies almost exclusively rely on modifying an existing benzene (B151609) ring.

Modern and Sustainable Synthetic Approaches

Recent advancements in chemical synthesis have emphasized the development of more efficient, environmentally benign, and sustainable methods. These include the use of alternative energy sources like microwaves, minimizing solvent use, employing aqueous reaction media, and developing highly selective catalytic systems.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving product purity. scholarsresearchlibrary.com The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes. nih.gov

While a specific microwave-assisted synthesis for this compound has not been prominently reported, the synthesis of structurally related compounds has benefited from this technology. For example, the Claisen-Schmidt condensation to form chalcones from substituted acetophenones and benzaldehydes, as well as the subsequent oxidative cyclization to 3-hydroxyflavones, can be performed efficiently under microwave irradiation. scholarsresearchlibrary.comresearchgate.net Similarly, the synthesis of various oxindole (B195798) and andrographolide (B1667393) derivatives involving hydroxybenzaldehydes has been successfully achieved using microwave reactors, often leading to high yields in short reaction times. mdpi.comjapsonline.com These examples strongly suggest that key steps in the synthesis of this compound, such as formylation or other functional group interconversions, could be significantly optimized using microwave technology.

Solvent-Free Reaction Protocols

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions can reduce environmental impact, lower costs, and simplify product purification. Often, these protocols are combined with microwave irradiation. The synthesis of various heterocyclic chalcones has been achieved under solvent-free conditions, catalyzed by agents like fly ash:H₂SO₄ and irradiated with microwaves. scholarsresearchlibrary.com Another report describes a one-pot, solvent-free microwave-assisted approach for synthesizing coumarin (B35378) derivatives. nih.gov These methodologies demonstrate the feasibility of performing complex organic transformations without a traditional solvent medium, a principle that could be applied to the synthesis of the target benzaldehyde.

In-Water or Aqueous Medium Syntheses

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. While many organic reagents have poor water solubility, the development of syntheses in aqueous media is a significant area of research. For instance, the synthesis of 2-bromo-4-methylbenzaldehyde (B1335389) involves steps carried out in aqueous solutions, such as the preparation of formaldoxime (B1209246) and the diazotization of the corresponding aniline. orgsyn.org Furthermore, sustainable methods for synthesizing 2'-hydroxychalcones, potential precursors to related flavonoids, have been developed using an ethanol-water solvent system under ultrasonication. researchgate.net These examples highlight the potential for incorporating water as a solvent in various steps for the synthesis of functionalized benzaldehydes.

Catalytic Methodologies for Selective Functionalization

Catalysis is fundamental to modern organic synthesis, offering pathways to high selectivity and efficiency while minimizing waste.

Catalytic Oxidation: As mentioned previously, the oxidation of a methylphenol to a hydroxybenzaldehyde can be achieved using a catalytic system. The synthesis of 3-bromo-4-hydroxybenzaldehyde from 2-bromo-4-methylphenol employs a cobalt salt as a catalyst in the presence of oxygen, demonstrating a catalytic approach to aldehyde formation. google.com

Catalytic Formylation: The direct introduction of the aldehyde group (formylation) onto a phenol is a key transformation. The Duff reaction or the Reimer-Tiemann reaction are classic methods, but they can suffer from low yields and poor regioselectivity. A more modern approach involves the ortho-formylation of phenols using paraformaldehyde and a catalyst system. For example, the formylation of 2-bromophenol (B46759) to give 3-bromosalicylaldehyde is achieved with high selectivity using anhydrous magnesium dichloride and triethylamine. orgsyn.org This method gives exclusively ortho-formylation. orgsyn.org

Palladium-Catalyzed C-H Functionalization: Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Direct C-H functionalization is a particularly powerful strategy. For instance, the direct Pd-catalyzed ortho C–H hydroxylation of benzaldehydes has been developed using a transient directing group. acs.org While this specific example involves adding a hydroxyl group to a benzaldehyde, related Pd-catalyzed C-H activation/bromination or C-H activation/formylation reactions represent advanced catalytic strategies that could potentially be adapted for the synthesis of highly substituted aromatics like this compound.

Table 2: Modern Catalytic Methods for Benzaldehyde Synthesis

| Reaction Type | Substrate Example | Catalyst / Reagent | Product Example | Key Feature | Reference |

|---|---|---|---|---|---|

| Catalytic Oxidation | 2-bromo-4-methylphenol | Cobalt salt, O₂ | 3-bromo-4-hydroxybenzaldehyde | Oxidation of a methyl group | google.com |

| Ortho-Formylation | 2-Bromophenol | Anhydrous MgCl₂, Paraformaldehyde, Et₃N | 3-Bromosalicylaldehyde | Exclusive ortho-selectivity | orgsyn.org |

| C-H Hydroxylation | Benzaldehydes | Pd(OAc)₂, Transient directing group | ortho-Hydroxybenzaldehydes | Direct C-H bond functionalization | acs.org |

Purification and Isolation Techniques in Synthesis

The effective purification and isolation of this compound from crude reaction mixtures are critical for obtaining a product with the high degree of purity required for subsequent applications. While detailed, specific purification protocols for this exact molecule are not extensively documented in publicly available literature, standard laboratory techniques for analogous brominated and hydroxylated benzaldehydes are routinely employed. These methods typically involve a combination of extraction, chromatography, and crystallization, tailored to the specific impurities present in the reaction mixture.

A certificate of analysis for a commercial sample of this compound indicates that it is a light yellow to yellow solid with a purity of ≥98.0%, as determined by Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LCMS). chemscene.com Achieving this level of purity necessitates efficient removal of starting materials, reagents, and byproducts.

Commonly, the initial work-up of the reaction mixture involves quenching the reaction and then performing a liquid-liquid extraction. For related compounds like 3-bromosalicylaldehyde, a typical procedure includes diluting the reaction mixture with a solvent like diethyl ether and washing it successively with aqueous solutions, such as 1N HCl and water, to remove inorganic salts and other water-soluble impurities. orgsyn.org The organic layer is then dried over an anhydrous salt, such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure, often using a rotary evaporator. orgsyn.orgchemicalbook.com

Following initial extraction and solvent removal, the resulting crude solid or oil is often subjected to further purification. Based on procedures for structurally similar compounds, two primary techniques are applicable:

Column Chromatography: This is a highly effective method for separating the target compound from closely related impurities. For brominated benzaldehydes, silica (B1680970) gel is a common stationary phase. chemicalbook.comrsc.org A solvent system, or eluent, is chosen to provide optimal separation. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) is frequently used for compounds of similar polarity, with the ratio adjusted to achieve the desired separation. chemicalbook.com The fractions are typically monitored by Thin-Layer Chromatography (TLC) to identify and combine those containing the pure product. chemicalbook.com

Recrystallization: This technique is used to purify solid compounds. An appropriate solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For 3-bromosalicylaldehyde, recrystallization from hexane has been shown to yield pure product in the form of pale yellow needles. orgsyn.org This process effectively removes impurities that are either much more or much less soluble in the chosen solvent.

For some related benzaldehydes, distillation, including steam distillation or distillation under reduced pressure, can also be employed for purification. orgsyn.org The choice of the specific purification regimen depends on the physical properties of this compound and the nature of the impurities formed during its synthesis.

The table below summarizes purification techniques documented for analogous compounds, which are considered applicable for this compound.

Table 1: Summary of Applicable Purification Techniques

| Technique | Details | Application for Analogous Compounds | Reference(s) |

|---|---|---|---|

| Liquid-Liquid Extraction | Use of an organic solvent (e.g., diethyl ether, ethyl acetate) to separate the product from an aqueous reaction mixture. Often involves washing with acidic, basic, or neutral aqueous solutions. | Extraction with ether followed by washing with 1N HCl and water for 3-bromosalicylaldehyde. | orgsyn.org |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Elution with a hexane:ethyl acetate (10:1) mixture on a silica gel column for 3-bromo-2-methylbenzaldehyde. | chemicalbook.com |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Recrystallization from hexane for 3-bromosalicylaldehyde. | orgsyn.org |

| Distillation | Purification of a liquid by selective boiling and condensation. Can be performed at atmospheric pressure, under reduced pressure, or with steam. | Steam distillation followed by ether extraction for 2-Bromo-4-methylbenzaldehyde. | orgsyn.org |

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 6 Hydroxy 2 Methylbenzaldehyde and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignments

In the ¹H NMR spectrum of 3-Bromo-6-hydroxy-2-methylbenzaldehyde, distinct signals would be expected for each of the non-equivalent protons. The aldehydic proton (-CHO) would typically appear as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl proton (-OH) would also be observed as a singlet, with its chemical shift being variable and dependent on factors such as solvent and concentration; however, it is often found in the region of δ 5-12 ppm. The aromatic protons on the benzene (B151609) ring would give rise to signals in the aromatic region (δ 6.5-8.0 ppm). Specifically, for a 1,2,3,4-tetrasubstituted benzene ring as in this compound, the two remaining aromatic protons would likely appear as doublets, with their coupling constant (J-value) indicating their ortho relationship. The methyl protons (-CH₃) attached to the aromatic ring would appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm.

Expected ¹H NMR Data for this compound This table is predictive and based on typical chemical shift values.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 9.5 - 10.5 | Singlet | N/A |

| Ar-H | 6.5 - 8.0 | Doublet | ~8-9 (ortho-coupling) |

| Ar-H | 6.5 - 8.0 | Doublet | ~8-9 (ortho-coupling) |

| -OH | 5.0 - 12.0 | Singlet (broad) | N/A |

¹³C NMR Spectroscopic Characterization and Carbon Environments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals would be anticipated. The carbonyl carbon of the aldehyde group is the most deshielded and would appear significantly downfield, typically in the range of δ 190-200 ppm. The aromatic carbons would resonate in the region of δ 110-160 ppm. The carbon bearing the hydroxyl group (-C-OH) and the carbon bearing the bromine atom (-C-Br) would have their chemical shifts influenced by these electronegative substituents. The quaternary carbons, including the one attached to the methyl group, would also be identifiable. The methyl carbon (-CH₃) would be the most shielded, appearing at the highest field (upfield), generally between δ 15-25 ppm.

Expected ¹³C NMR Data for this compound This table is predictive and based on typical chemical shift values.

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CHO | 190 - 200 |

| -C-OH | 150 - 160 |

| -C-Br | 110 - 120 |

| Ar-C (quaternary) | 120 - 140 |

| Ar-CH | 115 - 135 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, specifically the ortho-coupling between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to unambiguously assign the signals of the protonated aromatic carbons and the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. It could be used to confirm the spatial relationship between the methyl group and the adjacent aromatic proton.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₈H₇BrO₂. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Predicted HRMS Data for this compound

| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

|---|---|---|

| [M+H]⁺ | 214.9702 | 216.9682 |

Fragmentation Pattern Analysis and Structural Insights

Electron Ionization Mass Spectrometry (EI-MS) would be used to study the fragmentation pattern of the molecule. The fragmentation pathways provide valuable structural information. For this compound, common fragmentation patterns would likely involve the loss of the aldehydic proton (M-1), the formyl group (M-29), and potentially the bromine atom. The stability of the resulting fragments would provide further evidence for the proposed structure. A proposed fragmentation pathway for a related compound, 4-hydroxy-3-methoxybenzaldehyde, involves the loss of a methyl radical followed by the loss of carbon monoxide. researchgate.net Similar fragmentation pathways could be anticipated for the target molecule.

Predicted Collision Cross Section (CCS) Studies

The CCS of an ion is a measure of its rotationally averaged surface area, reflecting its size and shape in the gas phase. For a molecule like this compound, with a molecular weight of 215.04 g/mol , the CCS value would be influenced by its constituent atoms and their spatial arrangement. The presence of a bromine atom significantly increases the molecule's mass and polarizability, which are key factors in determining its interaction with the buffer gas in the ion mobility cell.

Modern computational methods, often employing machine learning algorithms, can predict CCS values with a high degree of accuracy, typically with a mean relative error of less than 3.0%. arabjchem.org These predictions are based on extensive databases of experimentally determined CCS values and molecular descriptors. For this compound, a predicted CCS value would be derived from its structural features, including the aromatic ring, the bromo, hydroxyl, methyl, and aldehyde functional groups.

Table 1: Predicted Physicochemical Properties and their Influence on CCS for this compound

| Property | Predicted Value/Characteristic | Influence on CCS |

| Molecular Formula | C₈H₇BrO₂ | |

| Molecular Weight | 215.04 g/mol | Increases the ion's momentum, influencing drift time. |

| Polarizability | High (due to Br and aromatic system) | Stronger ion-induced dipole interactions with buffer gas, increasing the CCS value. |

| Molecular Shape | Planar (by analogy to similar structures) | A more compact, planar structure generally leads to a smaller CCS compared to a more extended, non-planar isomer. |

| Functional Groups | -OH, -CHO, -Br, -CH₃ | The positions of these groups influence the overall charge distribution and shape, thereby affecting the CCS. |

Infrared (IR) Spectroscopy

Characteristic Vibrational Modes of Functional Groups

The infrared (IR) spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its functional groups. While a specific experimental spectrum for this compound is not available, the expected frequencies can be inferred from data on related substituted benzaldehydes. researchgate.netnih.govnist.gov

The key functional groups and their anticipated vibrational frequencies are:

O-H Stretching: The hydroxyl group (-OH) will give rise to a broad absorption band, typically in the range of 3200-3600 cm⁻¹. The broadness is indicative of hydrogen bonding.

C-H Stretching (Aromatic): The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the region of 3000-3100 cm⁻¹.

C-H Stretching (Aldehyde): The aldehydic C-H bond typically shows one or two sharp, medium-intensity bands in the 2700-2900 cm⁻¹ region. ias.ac.in

C=O Stretching (Aldehyde): The carbonyl group (C=O) of the aldehyde will produce a strong, sharp absorption band. In similar aromatic aldehydes, this band is typically observed around 1650-1700 cm⁻¹. The exact position is sensitive to electronic effects of the ring substituents and hydrogen bonding.

C=C Stretching (Aromatic): The skeletal vibrations of the aromatic ring will result in several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretching (Phenolic): The stretching vibration of the phenolic C-O bond is expected to appear in the 1200-1300 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, usually between 500 and 650 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aldehyde (-CHO) | C-H Stretch | 2700 - 2900 | Medium, Sharp |

| Aldehyde (-CHO) | C=O Stretch | 1650 - 1700 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Variable |

| Phenolic C-O | C-O Stretch | 1200 - 1300 | Medium to Strong |

| Bromo (-Br) | C-Br Stretch | 500 - 650 | Medium to Strong |

Hydrogen Bonding Interactions from IR Data

A significant feature anticipated in the IR spectrum of this compound is the evidence of strong intramolecular hydrogen bonding between the hydroxyl group at the 6-position and the carbonyl oxygen of the aldehyde group at the 1-position. This is a common feature in ortho-hydroxybenzaldehydes. nih.gov

This intramolecular hydrogen bond is expected to cause a notable red shift (lowering of frequency) and broadening of the O-H stretching vibration. Instead of a sharp band around 3600 cm⁻¹, a broad absorption centered in the 3200-3400 cm⁻¹ region is more likely. Concurrently, the C=O stretching frequency may also be lowered from the typical value for an aromatic aldehyde (around 1700 cm⁻¹) to approximately 1650-1660 cm⁻¹ due to the weakening of the C=O double bond character through hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group. Based on data from related substituted hydroxybenzaldehydes, two main absorption bands are anticipated. mdpi.comnist.gov

The more intense band, typically observed at shorter wavelengths (around 250-280 nm), is attributed to the π → π* transitions of the benzene ring conjugated with the aldehyde group. The substituents on the ring (-Br, -OH, -CH₃) will influence the exact position and intensity of this band. The hydroxyl group, being an auxochrome, is likely to cause a bathochromic (red) shift.

A second, less intense band is expected at a longer wavelength (around 320-350 nm), which can be assigned to the n → π* transition of the non-bonding electrons of the carbonyl oxygen. This band is characteristically weak. The presence of the intramolecular hydrogen bond can also influence the position of these absorption maxima.

Table 3: Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound

| Predicted λₘₐₓ (nm) | Type of Transition | Chromophore |

| ~260-280 | π → π | Substituted Benzene Ring |

| ~330-350 | n → π | Carbonyl Group |

X-ray Crystallography

Solid-State Structure Determination

While a crystal structure for this compound has not been reported, the solid-state structure of the closely related compound, 3-bromo-2-hydroxybenzaldehyde (B158676), provides significant insights into the likely molecular conformation and crystal packing. nih.gov

Based on this analogue, this compound is expected to be an almost planar molecule. The planarity is facilitated by the sp² hybridization of the ring carbons and the carbonyl group, as well as the stabilizing effect of the intramolecular hydrogen bond. The root-mean-square deviation from the plane of all non-hydrogen atoms is anticipated to be small.

A key feature will be the strong intramolecular O-H···O hydrogen bond between the phenolic hydroxyl group and the aldehyde oxygen atom. In 3-bromo-2-hydroxybenzaldehyde, the O···O distance is 2.6364(16) Å, and the O-H···O angle is 154(2)°. nih.gov Similar parameters are expected for this compound.

The crystal packing is likely to be influenced by a combination of intermolecular forces. These may include weak C-H···Br interactions and π-stacking between the aromatic rings of adjacent molecules. In 3-bromo-2-hydroxybenzaldehyde, offset face-to-face π-stacking is observed with a centroid-to-centroid distance of 3.752(1) Å. nih.gov The presence of the additional methyl group in this compound might slightly alter the packing arrangement to accommodate its steric bulk.

Table 4: Predicted Crystallographic Parameters for this compound (by analogy to 3-bromo-2-hydroxybenzaldehyde)

| Parameter | Predicted Value/Characteristic |

| Molecular Geometry | Approximately planar |

| Intramolecular H-Bond | Present (O-H···O) |

| Expected O···O distance | ~2.6 Å |

| Expected O-H···O angle | ~150-160° |

| Intermolecular Interactions | C-H···Br, π-stacking |

| Crystal System | Likely Monoclinic or Orthorhombic |

Intermolecular Interactions and Crystal Packing Analysis

The crystalline architecture of organic molecules is governed by a network of non-covalent interactions that dictate the three-dimensional arrangement of molecules in the solid state. For this compound, several key intermolecular interactions are expected to be influential in its crystal packing, based on the analysis of its structural isomer, 3-Bromo-2-hydroxybenzaldehyde.

Hydrogen Bonding: The primary and most influential intermolecular interaction anticipated for this compound is hydrogen bonding. The presence of a hydroxyl (-OH) group and an aldehyde (-CHO) group creates the potential for strong O-H···O hydrogen bonds. In the case of the isomer 3-Bromo-2-hydroxybenzaldehyde, a significant intramolecular O-H···O hydrogen bond is observed between the phenolic proton and the aldehyde oxygen atom. achmem.comnih.gov This interaction is a common feature in salicylaldehyde (B1680747) derivatives and results in a nearly planar molecular conformation. achmem.comchemicalbook.com For this compound, a similar intramolecular hydrogen bond is highly probable, which would significantly influence its conformational preferences. Intermolecular hydrogen bonds between the hydroxyl group of one molecule and the aldehyde oxygen of a neighboring molecule could also play a role in the crystal packing, leading to the formation of chains or dimeric structures.

π-π Stacking Interactions: The aromatic nature of the benzene ring in this compound makes it susceptible to π-π stacking interactions. These non-covalent interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. In the crystal structure of 3-Bromo-2-hydroxybenzaldehyde, offset face-to-face π-stacking is a prominent feature, with a centroid-to-centroid distance of 3.752 (1) Å between parallel molecules. achmem.comnih.govchemicalbook.com This type of interaction is a common packing motif in aromatic compounds and is expected to be a significant factor in the solid-state arrangement of this compound.

The interplay of these various intermolecular forces will ultimately determine the final crystal packing of this compound. A detailed analysis would require single-crystal X-ray diffraction data, which is not currently available for this specific compound.

Table 1: Anticipated Intermolecular Interactions in Crystalline this compound (Based on data from 3-Bromo-2-hydroxybenzaldehyde)

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bonding | O-H | O=C | ~2.6 | Primary interaction, influences conformation |

| Halogen Bonding | C-H | Br | ~3.0 | Directional, contributes to packing |

| π-π Stacking | Benzene Ring | Benzene Ring | ~3.7 | Stabilizes layered structures |

Note: The data in this table is derived from studies on the isomer 3-Bromo-2-hydroxybenzaldehyde and represents expected values. achmem.comnih.govchemicalbook.com

Conformational Analysis in the Crystalline State

The conformation of a molecule in the solid state is its three-dimensional arrangement, which is often influenced by the intermolecular forces within the crystal lattice. For this compound, the conformational landscape is expected to be dominated by the planarity of the benzene ring and the orientation of its substituents.

Based on the analysis of 3-Bromo-2-hydroxybenzaldehyde, the molecule is expected to be nearly planar. achmem.comnih.govchemicalbook.com The intramolecular O-H···O hydrogen bond between the hydroxyl and aldehyde groups locks these substituents into a coplanar arrangement with the benzene ring. The root mean square deviation (r.m.s.d.) from the plane of all non-hydrogen atoms in 3-Bromo-2-hydroxybenzaldehyde is reported to be a mere 0.0271 Å, indicating a high degree of planarity. achmem.comchemicalbook.com

The primary conformational flexibility in this compound would arise from the rotation of the methyl group and the potential for slight puckering of the benzene ring. However, the steric hindrance and electronic interactions between the substituents are likely to favor a specific, low-energy conformation in the crystalline state. The planarity of the molecule is also conducive to efficient crystal packing through the aforementioned π-π stacking interactions.

Table 2: Expected Conformational Parameters for this compound in the Crystalline State (Based on data from 3-Bromo-2-hydroxybenzaldehyde)

| Parameter | Expected Value | Significance |

| Molecular Planarity (r.m.s.d.) | ~0.03 Å | Indicates a nearly flat molecule |

| Intramolecular H-bond O···O distance | ~2.6 Å | Confirms strong intramolecular interaction |

| Intramolecular H-bond O-H···O angle | ~154° | Indicates a geometrically favorable H-bond |

| Dihedral angle between aromatic planes | ~5° | Suggests offset π-stacking arrangement |

Note: The data in this table is derived from studies on the isomer 3-Bromo-2-hydroxybenzaldehyde and represents expected values. achmem.comchemicalbook.com

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound, thereby verifying its empirical and molecular formula. For this compound, the molecular formula is C₈H₇BrO₂.

The theoretical elemental composition can be calculated from the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Bromine (Br), and Oxygen (O).

Atomic weight of C = 12.011 u

Atomic weight of H = 1.008 u

Atomic weight of Br = 79.904 u

Atomic weight of O = 15.999 u

The molecular weight of C₈H₇BrO₂ is calculated as: (8 * 12.011) + (7 * 1.008) + (1 * 79.904) + (2 * 15.999) = 96.088 + 7.056 + 79.904 + 31.998 = 215.046 g/mol . achmem.comchemicalbook.com

From this, the theoretical percentage composition can be determined:

Carbon (C): (96.088 / 215.046) * 100% = 44.68 %

Hydrogen (H): (7.056 / 215.046) * 100% = 3.28 %

Bromine (Br): (79.904 / 215.046) * 100% = 37.16 %

Oxygen (O): (31.998 / 215.046) * 100% = 14.88 %

Experimental elemental analysis of a synthesized and purified sample of this compound would be expected to yield results that are in close agreement with these theoretical values, typically within a ±0.4% deviation, thus confirming the stoichiometric composition of the compound.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Weight (u) | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 44.68 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.28 |

| Bromine | Br | 79.904 | 1 | 79.904 | 37.16 |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.88 |

| Total | 215.046 | 100.00 |

Chemical Reactivity and Derivatization Strategies

Reactivity of the Aldehyde Functional Group

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl and methyl groups on the aromatic ring modulates the reactivity of this functional group.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. The reactivity of 3-Bromo-6-hydroxy-2-methylbenzaldehyde in these reactions is influenced by both steric hindrance from the ortho-methyl group and the electronic effects of the ring substituents.

Common nucleophilic addition reactions include the addition of Grignard reagents and organolithium compounds, which result in the formation of secondary alcohols. For instance, the reaction with a Grignart reagent, such as methylmagnesium bromide, would be expected to yield 1-(3-bromo-6-hydroxy-2-methylphenyl)ethanol.

| Nucleophile | Product | Reaction Type |

|---|---|---|

| Grignard Reagents (R-MgX) | Secondary Alcohols | Carbon-Carbon Bond Formation |

| Organolithium Reagents (R-Li) | Secondary Alcohols | Carbon-Carbon Bond Formation |

| Cyanide (CN-) | Cyanohydrins | Addition of a Cyano Group |

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-Bromo-6-hydroxy-2-methylbenzoic acid. A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups.

Mild oxidizing agents such as Tollens' reagent ([Ag(NH₃)₂]⁺) and Fehling's solution (Cu²⁺ in tartrate solution) are classic examples used for this purpose. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) can also be employed, although they may require more careful control to avoid over-oxidation or side reactions with the aromatic ring and other substituents.

| Oxidizing Agent | Product | Typical Conditions |

|---|---|---|

| Tollens' Reagent | Carboxylate Salt | Aqueous, alkaline |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Acidic or alkaline, heat |

| Chromic Acid (H₂CrO₄) | Carboxylic Acid | Acidic |

Reduction Reactions to Alcohol Derivatives

The aldehyde group can be reduced to a primary alcohol, (3-Bromo-6-hydroxy-2-methylphenyl)methanol. This transformation is typically achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is selective for aldehydes and ketones, making it a suitable choice for this conversion. sci-hub.se For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective and reacts violently with protic solvents and water.

Catalytic hydrogenation, employing hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is another effective method for the reduction of the aldehyde group.

| Reducing Agent | Product | Typical Conditions |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Primary Alcohol | Protic solvent (e.g., ethanol (B145695), methanol) |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Aprotic solvent (e.g., diethyl ether, THF), followed by aqueous workup |

| Catalytic Hydrogenation (H₂/catalyst) | Primary Alcohol | Pressure, metal catalyst (e.g., Pd, Pt, Ni) |

Condensation Reactions (e.g., Schiff Base Formation, Aldol (B89426) Condensation)

Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. This compound is expected to react with various primary amines to yield the corresponding Schiff base derivatives. This reaction is of significant interest as Schiff bases of salicylaldehyde (B1680747) analogues are known to form stable complexes with a wide range of metal ions. nih.govnih.gov

Due to the absence of α-hydrogens, this compound cannot undergo self-aldol condensation. However, it can act as the electrophilic partner in a crossed-aldol condensation with an enolizable ketone or aldehyde. magritek.comicpms.cz For example, in a base-catalyzed reaction with acetone, it would be expected to form 4-(3-bromo-6-hydroxy-2-methylphenyl)but-3-en-2-one after dehydration of the initial aldol adduct.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, which is a potent nucleophile. This allows for derivatization at the oxygen atom.

Alkylation and Acylation Reactions

The hydroxyl group of this compound can undergo alkylation to form ethers and acylation to form esters. These reactions typically proceed via the Williamson ether synthesis and Schotten-Baumann reaction conditions, respectively.

In the Williamson ether synthesis, the phenol (B47542) is first treated with a base, such as sodium hydroxide or potassium carbonate, to generate the phenoxide ion. This is followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether.

Acylation can be achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine. This results in the formation of a phenyl ester. It is important to note that in both alkylation and acylation, the aldehyde group may need to be protected to prevent unwanted side reactions, depending on the specific reagents and conditions employed.

| Reaction Type | Reagents | Product |

|---|---|---|

| Alkylation (Williamson Ether Synthesis) | 1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl Halide (R-X) | Ether (Ar-O-R) |

| Acylation | Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) / Base | Ester (Ar-O-COR) |

Reactivity of the Bromine Substituent

The bromine atom attached to the aromatic ring is a key functional group that allows for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromide) pressbooks.pubambeed.com. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction masterorganicchemistry.com.

In the case of this compound, the aldehyde group (-CHO) is electron-withdrawing but is located meta to the bromine atom. The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating. The strong electron-donating nature of the hydroxyl group, in particular, increases the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. Consequently, SNAr reactions on this substrate are generally disfavored and would likely require harsh reaction conditions, such as high temperatures and very strong nucleophiles pressbooks.pub. The reaction is not expected to proceed under standard SNAr conditions due to the unfavorable electronic effects of the substituents.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are highly effective with aryl bromides. The bromine atom in this compound serves as an excellent handle for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base . The Suzuki reaction is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups, including aldehydes and unprotected hydroxyl groups . Therefore, this compound is expected to be a suitable substrate for Suzuki coupling, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the C3 position.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base organic-chemistry.orgresearchgate.net. This method is highly efficient for the formation of C(sp²)-C(sp) bonds. The Sonogashira coupling is also known to be compatible with many functional groups, including unprotected phenols, making it a viable strategy for the alkynylation of this compound nih.gov.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene wikipedia.orgorganic-chemistry.org. This reaction provides a direct method for the vinylation of aromatic rings. Given the general robustness of the Heck reaction, it is a plausible method for modifying this compound, allowing for the attachment of various olefinic groups nih.govnih.gov.

Table 2: Plausible Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-R-6-hydroxy-2-methylbenzaldehyde (R=aryl, alkyl) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-(R-alkynyl)-6-hydroxy-2-methylbenzaldehyde |

Reactivity of the Methyl Group

Functionalization of the Methyl Group (e.g., Oxidation to Carboxylic Acid)

The methyl group attached to the aromatic ring can be functionalized, most commonly through oxidation. Oxidation of an aromatic methyl group can yield either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. Stopping the oxidation at the aldehyde stage can be challenging, as overoxidation to the more stable carboxylic acid is common thieme-connect.de.

To convert the methyl group of this compound into a carboxylic acid, strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid would be required. This transformation would yield 2-bromo-5-formyl-3-hydroxybenzoic acid. However, care must be taken as the existing aldehyde group is also susceptible to oxidation to a carboxylic acid under these conditions, which could lead to the formation of a dicarboxylic acid product learncbse.in. The phenolic hydroxyl group is also sensitive to oxidation. An alternative, milder strategy could involve the free-radical bromination of the methyl group using N-bromosuccinimide (NBS) to form a benzylic bromide, which can then be hydrolyzed to a benzylic alcohol and subsequently oxidized to the carboxylic acid researchgate.net.

Regioselectivity and Stereoselectivity in Reactions

The regioselectivity and stereoselectivity of reactions involving this compound are dictated by the electronic and steric influence of the existing substituents.

Regioselectivity: In electrophilic aromatic substitution reactions, the powerful ortho-, para-directing hydroxyl group would be the dominant directing group, activating the positions ortho and para to it. However, since both ortho positions and the para position are already substituted, further electrophilic substitution on the ring is unlikely to occur without displacing an existing group. In cross-coupling reactions, the reaction is highly regioselective at the C-Br bond. If other leaving groups were present, the choice of catalyst and ligands could potentially control which site reacts, as seen in other polysubstituted aromatic systems rsc.org.

Stereoselectivity: Reactions involving the aldehyde carbonyl group can lead to the formation of a new chiral center. For instance, in nucleophilic addition reactions to the aldehyde (e.g., Grignard reactions, Henry reactions), the presence of the ortho methyl and hydroxyl groups can create a sterically hindered environment researchgate.net. This steric hindrance can influence the facial selectivity of the nucleophilic attack, potentially leading to a diastereomeric or enantiomeric excess of one stereoisomer, especially if a chiral reagent or catalyst is employed. Similarly, in reactions like the Wittig reaction, the substituents on the ring can influence the E/Z selectivity of the resulting alkene acs.org.

Synthesis of Complex Chemical Derivatives and Heterocyclic Compounds

The presence of reactive aldehyde and hydroxyl functional groups, along with the influence of the bromo and methyl substituents on the aromatic ring, makes this compound a versatile precursor for the synthesis of a wide array of complex chemical derivatives and heterocyclic systems. These transformations are crucial for developing new compounds with potential applications in medicinal chemistry and materials science.

Chalcone Derivatives

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are significant precursors for various flavonoids and other heterocyclic compounds. The primary method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed aldol condensation between the aldehyde and a substituted or unsubstituted acetophenone.

The reaction proceeds by the formation of an enolate from the acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, i.e., the chalcone. semnan.ac.irmdpi.comnih.govresearchgate.net The general scheme for this reaction allows for a wide variety of substituents on the acetophenone, leading to a diverse library of chalcone derivatives.

Table 1: General Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Type | Product |

| This compound | Substituted Acetophenone | Aqueous NaOH or KOH | Ethanol | Claisen-Schmidt Condensation | (E)-1-(Substituted-phenyl)-3-(3-bromo-6-hydroxy-2-methylphenyl)prop-2-en-1-one |

Oxime and Hydrazone Derivatives

The carbonyl group of this compound readily reacts with nucleophiles containing a primary amino group, such as hydroxylamine and hydrazine derivatives, to form imine-type compounds.

The reaction with hydroxylamine in a weakly acidic medium yields the corresponding oxime. sciensage.info Similarly, condensation with hydrazine or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine, or semicarbazide) produces hydrazones, phenylhydrazones, 2,4-dinitrophenylhydrazones, or semicarbazones, respectively. bu.edu.eg These reactions typically proceed with the elimination of a water molecule. A closely related compound, 3-bromo-2-hydroxybenzaldehyde (B158676), has been successfully reacted with 2-pyridinecarboxylic acid hydrazide to synthesize the corresponding hydrazone derivative, demonstrating the viability of this reaction for halogenated hydroxybenzaldehydes. researchgate.net

Table 2: Synthesis of a Hydrazone Derivative from a Substituted Benzaldehyde (B42025)

| Reactant 1 | Reactant 2 | Solvent | Product | Reference |

| 3-Bromo-2-hydroxybenzaldehyde | 2-Pyridinecarboxylic acid hydrazide | Not Specified | 3-Bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone | researchgate.net |

Benzo[e]semnan.ac.irnih.govoxazine Derivatives

Benzo[e] semnan.ac.irnih.govoxazines are a class of heterocyclic compounds that can be synthesized using aromatic aldehydes as key starting materials. One common approach is a multi-component reaction. For instance, 3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines can be prepared via the cyclization of N-(2-hydroxy)-benzyl-arylamines with formaldehyde. derpharmachemica.com The precursor amine is typically formed by the reductive amination of a salicylaldehyde derivative.

Another synthetic strategy involves a one-pot, four-component reaction of a phenol (like resorcinol, which shares the dihydroxybenzene motif), an aromatic aldehyde, a carboxylic acid, and ammonia to yield complex benzo[e] semnan.ac.irnih.govoxazine structures. researchgate.net These methods suggest that this compound could be a suitable substrate for the synthesis of novel, highly substituted benzo[e] semnan.ac.irnih.govoxazine derivatives.

Isoxazole and Thiadiazole Ring Systems

The aldehyde functionality serves as a key handle for the construction of five-membered heterocyclic rings like isoxazoles and thiadiazoles.

Isoxazole Synthesis: A primary route to isoxazoles involves the cyclization of chalcone intermediates. The chalcones derived from this compound (as described in 4.6.1) can be reacted with hydroxylamine hydrochloride in an alkaline medium. derpharmachemica.comnih.gov This reaction proceeds via nucleophilic addition of hydroxylamine to the α,β-unsaturated carbonyl system, followed by intramolecular cyclization and dehydration to form the isoxazole ring. An alternative, more direct approach is a one-pot, three-component condensation of an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride, which can be catalyzed by various agents. semnan.ac.irorientjchem.org

Thiadiazole Synthesis: For the synthesis of 1,3,4-thiadiazoles, a common strategy is the conversion of the aldehyde to a thiosemicarbazone, followed by oxidative cyclization. This compound can be condensed with thiosemicarbazide to form the corresponding thiosemicarbazone. nih.gov Subsequent treatment of this intermediate with an oxidizing agent, such as ferric chloride (FeCl₃) or copper(II) salts, induces cyclization to yield a 2-amino or 2-imino-5-substituted-1,3,4-thiadiazole derivative. nih.govresearchgate.net

Table 3: General Strategies for Isoxazole and Thiadiazole Synthesis

| Target Heterocycle | Intermediate | Key Reagents | Reaction Type |

| Isoxazole | Chalcone | Hydroxylamine Hydrochloride, Base | Cyclization |

| Thiadiazole | Thiosemicarbazone | Ferric Chloride (FeCl₃) | Oxidative Cyclization |

Coumarin-Based Hybrid Structures

Coumarins, or benzopyran-2-ones, are an important class of lactones. The Perkin condensation provides a classic route to coumarin (B35378) synthesis from salicylaldehyde derivatives. This reaction involves the base-catalyzed condensation of a salicylaldehyde with a carboxylic anhydride, such as acetic anhydride, in the presence of the corresponding carboxylate salt. For the synthesis of 3-arylcoumarins, a modified approach using a substituted phenylacetic acid is employed.

A relevant study demonstrated the regioselective synthesis of a bromo-substituted 3-arylcoumarin from 3-bromo-2-hydroxy-5-methylbenzaldehyde (an isomer of the title compound) and p-methoxyphenylacetic acid. nih.gov This precedent strongly supports the feasibility of using this compound as a precursor for constructing novel coumarin-based hybrid structures, which are of significant interest in medicinal chemistry. tandfonline.comnih.gov

Polycyclic Aromatic Compounds

The aldehyde group of this compound can be used as a starting point for the construction of larger polycyclic aromatic compounds (PACs). A viable strategy involves an initial Wittig reaction to form a stilbenoid derivative. In this step, the aldehyde reacts with a phosphonium ylide, such as one derived from a naphthylmethylphosphonium salt, to create a carbon-carbon double bond, linking the benzaldehyde moiety to another aromatic system.

The resulting stilbenoid can then undergo a photochemical cyclization, known as the Mallory reaction. unipa.it This intramolecular photocyclization, typically carried out in the presence of an oxidizing agent like iodine, leads to the formation of a new aromatic ring, yielding a complex polycyclic aromatic hydrocarbon such as a substituted chrysene. unipa.it This strategy allows for the extension of the initial aromatic system into more complex and rigid polycyclic structures.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Bromo-6-hydroxy-2-methylbenzaldehyde, these calculations would provide insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method for predicting the electronic structure of molecules. A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure. Different combinations of functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311++G(d,p)) would be employed to ensure the accuracy of the results.

A hypothetical output of such a study might include the optimized Cartesian coordinates of the atoms and the resulting electronic energy.

Hypothetical Optimized Geometry Data for this compound

This table is for illustrative purposes only and is not based on published experimental or computational data.

| Atom | X | Y | Z |

|---|---|---|---|

| C1 | 1.412 | -1.235 | 0.000 |

| C2 | 0.000 | -1.500 | 0.000 |

| C3 | -0.735 | -0.325 | 0.000 |

| C4 | -0.012 | 0.950 | 0.000 |

| C5 | 1.398 | 1.210 | 0.000 |

| C6 | 2.150 | 0.035 | 0.000 |

| C7 (methyl) | -2.150 | -0.600 | 0.000 |

| C8 (aldehyde) | 2.250 | -2.450 | 0.000 |

| O1 (hydroxy) | -0.750 | 2.100 | 0.000 |

| O2 (aldehyde) | 1.850 | -3.600 | 0.000 |

| H1 (hydroxy) | -1.650 | 2.300 | 0.000 |

| H2 (aldehyde) | 3.300 | -2.350 | 0.000 |

| H3 (ring) | 1.950 | 2.150 | 0.000 |

| H4 (ring) | 3.200 | 0.250 | 0.000 |

| H5 (methyl) | -2.500 | -0.150 | 0.890 |

| H6 (methyl) | -2.500 | -0.150 | -0.890 |

| H7 (methyl) | -2.600 | -1.600 | 0.000 |

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. For this compound, the presence of the electron-withdrawing bromine atom and aldehyde group, along with the electron-donating hydroxyl and methyl groups, would likely lead to a complex molecular orbital picture.

Hypothetical HOMO-LUMO Data

This table is for illustrative purposes only and is not based on published experimental or computational data.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Conformational Analysis and Energy Landscapes

The presence of the hydroxyl and aldehyde groups, which can rotate around their single bonds to the benzene (B151609) ring, suggests that this compound can exist in multiple conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This would lead to a potential energy surface, identifying the most stable conformers and the energy barriers between them. Intramolecular hydrogen bonding between the hydroxyl and aldehyde groups would likely play a significant role in determining the preferred conformation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling could be used to investigate the mechanisms of reactions involving this compound. For example, the synthesis of this compound from 3-bromo-6-methoxy-2-methylbenzaldehyde (B3100807) could be modeled to understand the transition state and reaction pathway of the demethylation step. Similarly, its subsequent reactions to form more complex molecules could be studied to predict regioselectivity and reaction kinetics.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, can be used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, its ¹H and ¹³C NMR spectra could be simulated. These predicted spectra would be invaluable for confirming the structure of the synthesized compound.

Hypothetical Predicted ¹³C NMR Chemical Shifts

This table is for illustrative purposes only and is not based on published experimental or computational data.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 125.0 |

| C2 | 130.5 |

| C3 | 115.2 |

| C4 | 160.1 |

| C5 | 118.9 |

| C6 | 140.3 |

| C7 (methyl) | 15.8 |

Intermolecular Interactions and Hydrogen Bonding Studies

In the solid state or in solution, molecules of this compound would interact with each other. Computational studies could model these intermolecular interactions, with a particular focus on hydrogen bonding involving the hydroxyl and aldehyde groups. Understanding these interactions is key to predicting the compound's physical properties, such as its melting point and solubility. The bromine atom could also participate in halogen bonding, further influencing the supramolecular assembly.

Advanced Chemical Applications and Functional Material Precursors

Use as a Building Block in Complex Organic Synthesis

The intrinsic reactivity of the aldehyde and phenol (B47542) moieties, combined with the influence of the methyl and bromo substituents, positions 3-Bromo-6-hydroxy-2-methylbenzaldehyde as a key intermediate in the synthesis of complex organic molecules. Substituted salicylaldehydes are foundational in the construction of a variety of oxygen-containing heterocyclic compounds. orgsyn.org The aldehyde group readily participates in nucleophilic addition and condensation reactions, while the hydroxyl group can be derivatized or act as a directing group in electrophilic aromatic substitutions.